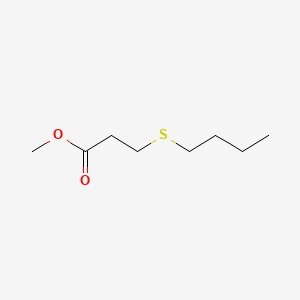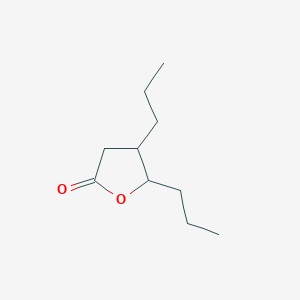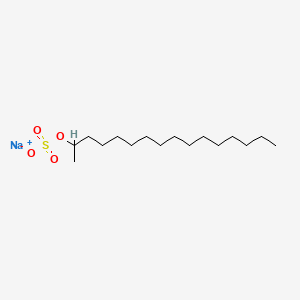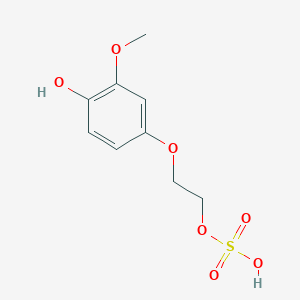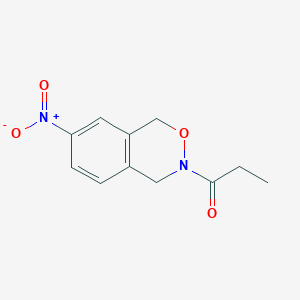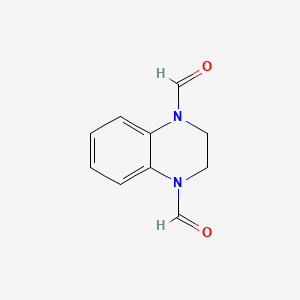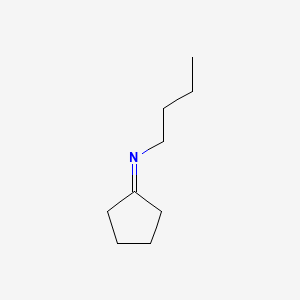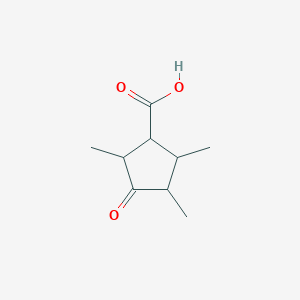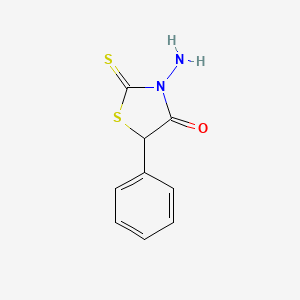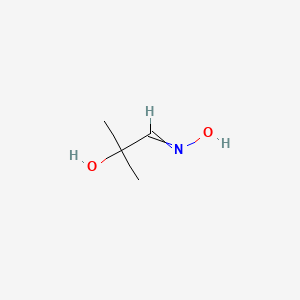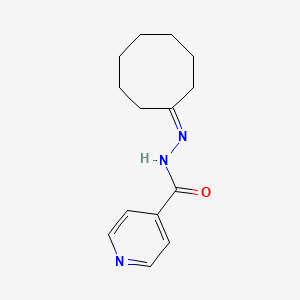
Isonicotinic acid, cyclooctylidenehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, cyclooctylidenehydrazide is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of tuberculosis. It is a hydrazide derivative, which means it contains a hydrazine functional group attached to the isonicotinic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, cyclooctylidenehydrazide typically involves the reaction of isonicotinic acid hydrazide with cyclooctanone. The reaction is carried out in an ethanol solution, where isonicotinic acid hydrazide is condensed with cyclooctanone under reflux conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction conditions are optimized to ensure high purity and yield of the final product. The use of ethanol as a solvent is preferred due to its low toxicity and ease of removal from the final product .
Análisis De Reacciones Químicas
Types of Reactions
Isonicotinic acid, cyclooctylidenehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or hydrazines.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines, hydrazines.
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
Isonicotinic acid, cyclooctylidenehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in the treatment of tuberculosis and other bacterial infections.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of isonicotinic acid, cyclooctylidenehydrazide involves its interaction with bacterial enzymes. It inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell. The compound targets the enzyme InhA, which is involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis .
Comparación Con Compuestos Similares
Similar Compounds
Isoniazid: Another hydrazide derivative used in the treatment of tuberculosis.
Iproniazid: A hydrazide derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as an antidepressant .
Uniqueness
Isonicotinic acid, cyclooctylidenehydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclooctylidene moiety provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in medicinal chemistry .
Propiedades
Número CAS |
13117-17-4 |
|---|---|
Fórmula molecular |
C14H19N3O |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
N-(cyclooctylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H19N3O/c18-14(12-8-10-15-11-9-12)17-16-13-6-4-2-1-3-5-7-13/h8-11H,1-7H2,(H,17,18) |
Clave InChI |
FLUAKETWIMTOQB-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=NNC(=O)C2=CC=NC=C2)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



